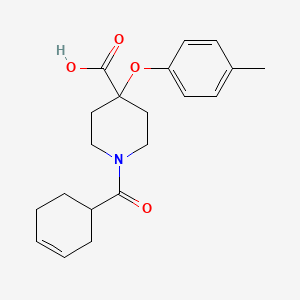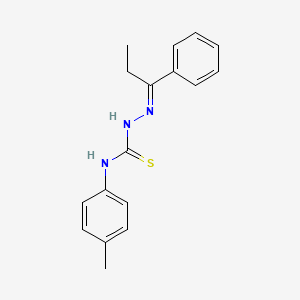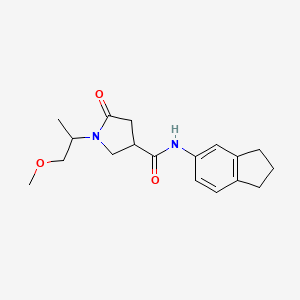
1-(cyclohex-3-en-1-ylcarbonyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(cyclohex-3-en-1-ylcarbonyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid, also known as CPP-115, is a synthetic compound that has been studied extensively for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
1-(cyclohex-3-en-1-ylcarbonyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help to reduce seizures and cravings for drugs of abuse.
Wirkmechanismus
1-(cyclohex-3-en-1-ylcarbonyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid acts as a reversible inhibitor of GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help to reduce seizures and cravings for drugs of abuse.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that is involved in the regulation of neuronal activity. By increasing the levels of GABA, this compound can help to reduce the activity of neurons in the brain, which can help to reduce seizures and cravings for drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(cyclohex-3-en-1-ylcarbonyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid is that it is a highly specific inhibitor of GABA transaminase, which means that it has minimal effects on other enzymes or neurotransmitters in the brain. This makes it a useful tool for studying the role of GABA in various physiological and pathological conditions. However, one of the limitations of this compound is that it is relatively unstable and has a short half-life, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclohex-3-en-1-ylcarbonyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid, including:
1. Examining its potential therapeutic applications in the treatment of other neurological and psychiatric disorders, such as anxiety, depression, and schizophrenia.
2. Developing more stable and long-lasting analogs of this compound that can be used in a wider range of experimental settings.
3. Investigating the effects of this compound on other neurotransmitter systems in the brain, such as dopamine and serotonin.
4. Studying the potential side effects of this compound and developing strategies to mitigate these effects.
Conclusion
In conclusion, this compound is a synthetic compound that has been studied extensively for its potential therapeutic applications in the treatment of addiction and epilepsy. It acts as a reversible inhibitor of GABA transaminase, which increases the levels of GABA in the brain and can help to reduce seizures and cravings for drugs of abuse. While there are some limitations to its use in experimental settings, there are several future directions for research on this compound that could lead to new therapeutic applications and a better understanding of its mechanisms of action.
Synthesemethoden
1-(cyclohex-3-en-1-ylcarbonyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid is synthesized through a multi-step process that involves the reaction of piperidine with cyclohexanone, followed by the addition of 4-methylphenol and then reaction with chloroacetyl chloride. The resulting compound is then hydrolyzed to produce this compound.
Eigenschaften
IUPAC Name |
1-(cyclohex-3-ene-1-carbonyl)-4-(4-methylphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-15-7-9-17(10-8-15)25-20(19(23)24)11-13-21(14-12-20)18(22)16-5-3-2-4-6-16/h2-3,7-10,16H,4-6,11-14H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNQUIQHKNKFMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2(CCN(CC2)C(=O)C3CCC=CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5319865.png)
![2-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5319870.png)
![N-(3-chlorophenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5319872.png)
![1-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetone](/img/structure/B5319880.png)
![1-methyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5319894.png)


![3-fluoro-N-{1-[1-(2-methoxy-2-methylpropanoyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5319914.png)
![ethyl 1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-3-piperidinecarboxylate hydrochloride](/img/structure/B5319922.png)


![4'-(hydroxymethyl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}biphenyl-3-carboxylic acid](/img/structure/B5319953.png)
![6-[3-(hydroxymethyl)-3-(3-phenylpropyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B5319970.png)
amino]methyl}-7-methylquinolin-2(1H)-one](/img/structure/B5319980.png)